Cas no 147404-69-1 (4'-Methylbiphenyl-3-carboxylic acid)

4'-Methylbiphenyl-3-carboxylic acid is a versatile aromatic compound with a methyl substituent at the 4' position. It exhibits excellent thermal stability and high purity, making it ideal for applications in organic synthesis and material science. Its unique structure allows for facile modification and functionalization, offering a wide range of potential uses in pharmaceuticals, agrochemicals, and specialty chemicals.
4'-Methylbiphenyl-3-carboxylic acid structure
147404-69-1 structure
Product name:4'-Methylbiphenyl-3-carboxylic acid
CAS No:147404-69-1
MF:C14H12O2
MW:212.243884086609
MDL:MFCD00452725
CID:170013
PubChem ID:2773978

4'-Methylbiphenyl-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4'-Methyl-[1,1'-biphenyl]-3-carboxylic acid
    • 4'-Methylbiphenyl-3-carboxylic acid
    • [1,1'-Biphenyl]-3-carboxylicacid, 4'-methyl-
    • 3-(4-methylphenyl)benzoic acid
    • 4’Methylbiphenyl-3-carboxylic acid
    • 4'-Methyl-1,1'-biphenyl-3-carboxylic acid
    • 4'-METHYL-BIPHENYL-3-CARBOXYLIC ACID
    • 4-Methylbiphenyl-3-carboxylic acid
    • 4′-Methylbiphenyl-3-carboxylic acid
    • 4'-methyl-3-biphenylcarboxylic acid
    • 4'-Methyl-biphenyl-3-carbonsaeure
    • m-tolylbenzoic acid
    • AKOS BAR-0001
    • RARECHEM AL BE 1348
    • CHEMBRDG-BB 4400410
    • 3-(4-Tolyl)benzoic acid
    • 4'-Methyl-3-biphenylboronic Acid
    • 4'-METHYL[1,1'-BIPHENYL]-3-CARBOXYLIC ACID
    • AKOS002679748
    • J-008353
    • FT-0654040
    • MFCD00452725
    • SCHEMBL121436
    • 147404-69-1
    • F16599
    • 4'-Methylbiphenyl-3-carboxylic acid, AldrichCPR
    • SY346104
    • 4/'-METHYLBIPHENYL-3-CARBOXYLIC ACID
    • 4'-Methyl-[1,1'-biphenyl]-3-carboxylicacid
    • AS-2068
    • [1,1'-Biphenyl]-3-carboxylic acid, 4'-methyl-
    • BB 0222353
    • CHEMBL2089278
    • 4 inverted exclamation mark -Methylbiphenyl-3-carboxylic Acid
    • APYJGQZXCGXMGB-UHFFFAOYSA-N
    • DTXSID40378811
    • MDL: MFCD00452725
    • Inchi: InChI=1S/C14H12O2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3,(H,15,16)
    • InChI Key: APYJGQZXCGXMGB-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O

Computed Properties

  • Exact Mass: 212.08400
  • Monoisotopic Mass: 212.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 37.3A^2
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Density: 1.156
  • Melting Point: Not available
  • Boiling Point: 399.4°C at 760 mmHg
  • Flash Point: 182°C
  • PSA: 37.30000
  • LogP: 3.36020
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

4'-Methylbiphenyl-3-carboxylic acid Security Information

4'-Methylbiphenyl-3-carboxylic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4'-Methylbiphenyl-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
AS-2068-20MG
4′-Methyl-biphenyl-3-carboxylic acid
147404-69-1 >95%
0mg
£76.00 2023-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M92330-5g
4-Methyl-[1,1-biphenyl]-3-carboxylic acid
147404-69-1 97%
5g
¥1119.0 2024-07-19
TRC
M296333-500mg
4'-Methylbiphenyl-3-carboxylic acid
147404-69-1
500mg
$87.00 2023-05-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H51769-5g
4'-Methylbiphenyl-3-carboxylic acid, 95%
147404-69-1 95%
5g
¥2713.00 2023-04-19
AK Scientific
AMTDA023-5g
4'-Methylbiphenyl-3-carboxylic acid
147404-69-1 95%
5g
$95 2025-02-18
Alichem
A019116058-25g
4'-Methyl-[1,1'-biphenyl]-3-carboxylic acid
147404-69-1 95%
25g
418.00 USD 2021-06-17
Key Organics Ltd
AS-2068-5MG
4′-Methyl-biphenyl-3-carboxylic acid
147404-69-1 >95%
5mg
£46.00 2025-02-08
Key Organics Ltd
AS-2068-10MG
4′-Methyl-biphenyl-3-carboxylic acid
147404-69-1 >95%
10mg
£63.00 2025-02-08
Ambeed
A132776-250mg
4'-Methyl-[1,1'-biphenyl]-3-carboxylic acid
147404-69-1 98%
250mg
$12.0 2024-04-23
Aaron
AR001FKR-1g
[1,1'-Biphenyl]-3-carboxylic acid, 4'-methyl-
147404-69-1 98%
1g
$26.00 2025-01-21

4'-Methylbiphenyl-3-carboxylic acid Production Method

Additional information on 4'-Methylbiphenyl-3-carboxylic acid

Introduction to 4'-Methylbiphenyl-3-carboxylic acid (CAS No. 147404-69-1)

4'-Methylbiphenyl-3-carboxylic acid, with the chemical formula C14H12O2, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, identified by its unique Chemical Abstracts Service (CAS) number 147404-69-1, has garnered attention due to its structural properties and potential applications in various scientific domains.

The biphenyl core structure of 4'-Methylbiphenyl-3-carboxylic acid makes it a versatile intermediate in synthetic chemistry. The presence of a carboxylic acid group at the 3-position and a methyl substituent at the 4'-position imparts distinct reactivity and functionalization possibilities. Such structural features are highly valued in medicinal chemistry, where precise molecular design can influence biological activity and pharmacokinetic properties.

In recent years, the exploration of biphenyl derivatives has expanded significantly, driven by their role as key building blocks in drug discovery. Researchers have been particularly interested in how modifications to the biphenyl ring system can modulate interactions with biological targets. For instance, studies have demonstrated that substituents at specific positions on the biphenyl ring can enhance binding affinity or selectivity for enzymes and receptors.

The carboxylic acid functionality in 4'-Methylbiphenyl-3-carboxylic acid offers multiple avenues for further chemical transformation. It can be esterified, amidated, or used in condensation reactions to form more complex molecules. These transformations are crucial in the synthesis of novel compounds intended for therapeutic use. The compound’s stability under various reaction conditions also makes it a preferred choice for synthetic chemists.

Current research in the field of biphenyl derivatives has shown promising results in the development of antimicrobial and anti-inflammatory agents. The unique electronic distribution around the biphenyl ring, influenced by the methyl and carboxylic acid groups, can interact with biological systems in novel ways. For example, certain biphenyl-based compounds have been found to inhibit bacterial enzymes by mimicking natural substrates or disrupting essential metabolic pathways.

The pharmaceutical industry has also explored 4'-Methylbiphenyl-3-carboxylic acid as a precursor for more sophisticated drug candidates. Its structural framework allows for easy introduction of additional functional groups, enabling fine-tuning of pharmacological properties. This flexibility is particularly important in early-stage drug design, where multiple iterations are often required to optimize efficacy and safety profiles.

Beyond pharmaceutical applications, 4'-Methylbiphenyl-3-carboxylic acid finds utility in materials science. Its rigid aromatic structure contributes to thermal stability and electronic properties, making it a candidate for use in organic semiconductors or liquid crystal displays (LCDs). The ability to modify its chemical environment further enhances its potential as a material component.

The synthesis of 4'-Methylbiphenyl-3-carboxylic acid typically involves multi-step organic reactions starting from commercially available biphenyl derivatives. Advanced catalytic methods have been developed to improve yield and selectivity during these processes. For instance, palladium-catalyzed cross-coupling reactions are often employed to introduce the methyl group at the 4'-position efficiently.

In conclusion, 4'-Methylbiphenyl-3-carboxylic acid (CAS No. 147404-69-1) is a multifaceted compound with significant potential across multiple scientific disciplines. Its structural features make it an invaluable intermediate in pharmaceutical synthesis, while its stability and reactivity also position it as a useful material component. As research continues to uncover new applications for biphenyl derivatives, compounds like this are likely to play an increasingly important role in advancing both medicinal chemistry and materials science.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:147404-69-1)4'-Methylbiphenyl-3-carboxylic acid
A808644
Purity:99%
Quantity:25g
Price ($):326.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:147404-69-1)4'-METHYLBIPHENYL-3-CARBOXYLIC ACID
sfd10272
Purity:99.9%
Quantity:200kg
Price ($):Inquiry